molecular formula C7H4BrFO2 B1382799 2-Bromo-4-fluoro-6-hydroxybenzaldehyde CAS No. 1427382-05-5

2-Bromo-4-fluoro-6-hydroxybenzaldehyde

Cat. No. B1382799
CAS RN: 1427382-05-5
M. Wt: 219.01 g/mol
InChI Key: YBLQHUVYWIZCDL-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4BrFO2 . It is a solid substance and is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-fluoro-6-hydroxybenzaldehyde is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzaldehyde core . The InChI code for this compound is 1S/C7H4BrFO2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-3,11H .


Physical And Chemical Properties Analysis

2-Bromo-4-fluoro-6-hydroxybenzaldehyde is a solid substance . It has a molecular weight of 219.01 . The compound has a density of 1.826±0.06 g/cm3 . The boiling point is predicted to be 294.0±35.0 °C .

Scientific Research Applications

Chemical Synthesis and Derivatives

2-Bromo-4-fluoro-6-hydroxybenzaldehyde is involved in various chemical synthesis processes. For instance, Otterlo et al. (2004) discovered that bromination of 3-hydroxybenzaldehyde can yield 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde, and X-ray crystallographic analysis confirmed the identity of these compounds (Otterlo et al., 2004). Similarly, Chen Bing-he (2008) synthesized Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions, including bromination and hydrolysis (Chen Bing-he, 2008).

Process Improvement in Synthesis

Zhang Song-pei (2009) developed a method for preparing 3-bromo-4-hydroxybenzaldehyde using p-hydroxybenzaldehyde as the raw material. This process is noted for its simplicity, convenience, and reduced environmental impact (Zhang Song-pei, 2009).

Structural and Spectroscopic Analysis

The molecular structure and properties of 2-fluoro-4-bromobenzaldehyde (FBB) were investigated by Tursun et al. (2015), utilizing X-ray diffraction and vibrational spectroscopy. This study contributes to the understanding of the molecular structure and characteristics of bromo-fluoro substituted benzaldehydes (Tursun et al., 2015).

Analytical Chemistry Applications

Shi Jie (2000) studied the separation and determination of 3-bromo-4-hydroxybenzaldehyde by gas chromatography, highlighting its precision and accuracy in analytical applications (Shi Jie, 2000).

Crystal Structure Studies

Chumakov et al. (2014) synthesized various benzaldehyde derivatives and determined their crystal structures. These studies contribute to the understanding of the structural properties of substituted benzaldehydes (Chumakov et al., 2014).

Catalysis and Reaction Studies

Ghosh and Ray (2017) reviewed the advancements in the use of bromobenzaldehydes, including 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes, in palladium-catalyzed cross-coupling reactions. These compounds are crucial in synthesizing biologically and medicinally relevant compounds (Ghosh & Ray, 2017).

Environmental Science and Pharmacology

Blasco et al. (2017) identified the iodination and bromination products of 3-hydroxybenzaldehyde. These findings have implications for the environmental and pharmaceutical synthesis of complex molecules (Blasco et al., 2017).

Material Science

In the field of material science, the reactivity of 2-Hydroxybenzaldehydes with various compounds was investigated by Kokubo et al. (1999). This study provides insights into the use of these compounds in developing new materials (Kokubo et al., 1999).

Safety and Hazards

2-Bromo-4-fluoro-6-hydroxybenzaldehyde is classified under the GHS07 hazard class . It has hazard statements H302, H311, and H331, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It also has precautionary statements P261, P280, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

properties

IUPAC Name

2-bromo-4-fluoro-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-6-1-4(9)2-7(11)5(6)3-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLQHUVYWIZCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-6-hydroxybenzaldehyde

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